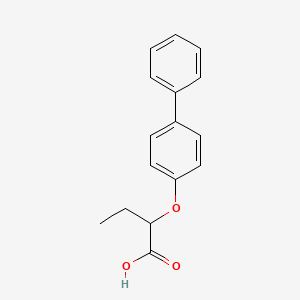

2-(1,1'-Biphenyl-4-yloxy)butanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-phenylphenoxy)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c1-2-15(16(17)18)19-14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11,15H,2H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFFDDRHVXNKUHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)OC1=CC=C(C=C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation of 2 1,1 Biphenyl 4 Yloxy Butanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a premier technique for determining the structure of organic compounds by mapping the carbon and hydrogen framework.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum of 2-(1,1'-Biphenyl-4-yloxy)butanoic acid is expected to reveal distinct signals corresponding to each unique proton environment in the molecule. The chemical shift (δ) of each proton is influenced by its local electronic environment, and the splitting pattern (multiplicity) provides information about neighboring protons.

The aromatic region of the spectrum is anticipated to be the most complex, containing signals for the nine protons of the biphenyl (B1667301) group. These protons would typically appear in the downfield region, approximately between 6.9 and 7.6 ppm. The protons on the phenyl ring directly attached to the ether oxygen (positions 2' and 6', and 3' and 5') are chemically distinct from those on the terminal phenyl ring.

The aliphatic portion of the molecule would produce characteristic signals for the butanoic acid chain. The single proton on the chiral carbon (C2), being adjacent to both an oxygen atom and a carbonyl group, is expected to be significantly deshielded. The carboxylic acid proton (-COOH) would appear as a broad singlet at a very downfield position, typically above 10 ppm, and its signal would disappear upon D₂O exchange. libretexts.org

Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Protons | Predicted δ (ppm) | Predicted Multiplicity |

|---|---|---|

| Carboxylic Acid (-COOH) | > 10.0 | Broad Singlet (s) |

| Biphenyl Aromatic (Ar-H) | 6.9 - 7.6 | Multiplet (m) |

| Methine (-CH-) | 4.5 - 5.0 | Triplet (t) |

| Methylene (B1212753) (-CH₂-) | 1.8 - 2.2 | Sextet |

Carbon-¹³C NMR Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. Due to the molecule's asymmetry, all 16 carbon atoms are expected to be chemically non-equivalent, resulting in 16 distinct signals.

The carbonyl carbon of the carboxylic acid is the most deshielded, appearing furthest downfield, typically in the 170-185 ppm range. libretexts.org The carbons of the biphenyl group would resonate in the aromatic region (approx. 115-160 ppm). The carbon atom bonded to the ether oxygen (C4) and the carbon at the junction of the two phenyl rings (C1' and C4') would be particularly deshielded within this region. The aliphatic carbons would appear in the upfield region of the spectrum. oregonstate.edudocbrown.info

Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted δ (ppm) |

|---|---|

| Carbonyl (-COOH) | 170 - 185 |

| Aromatic (C-O) | 155 - 160 |

| Aromatic (C-C) | 125 - 150 |

| Aromatic (C-H) | 115 - 140 |

| Methine (CH-O) | 70 - 80 |

| Methylene (-CH₂-) | 25 - 35 |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

While 1D NMR provides fundamental data, 2D NMR experiments are crucial for assembling the molecular structure by revealing connectivity between atoms.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. epfl.ch For this compound, a COSY spectrum would show clear cross-peaks connecting the adjacent protons in the butanoic acid chain: the methyl protons (-CH₃) would correlate with the methylene protons (-CH₂-), which in turn would correlate with the methine proton (-CH-). This allows for the unambiguous assignment of the entire aliphatic spin system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to (¹H-¹³C). nih.gov An HSQC spectrum would show a cross-peak for each C-H bond, definitively linking the proton signals from the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum. This is invaluable for assigning the carbons in both the aliphatic chain and the biphenyl rings.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations, typically over two or three bonds (²J_CH and ³J_CH). youtube.com This technique is instrumental in connecting different fragments of the molecule. For instance, an HMBC spectrum would be expected to show a correlation from the methine proton (H2) to the carbonyl carbon (C1) and the aromatic carbon attached to the ether oxygen (C4'). It would also confirm the connectivity of the biphenyl rings by showing correlations between protons on one ring and carbons on the other.

Vibrational Spectroscopy Applications

Vibrational spectroscopy probes the molecular vibrations of a compound, providing characteristic information about the functional groups present.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to different functional groups.

For this compound, the most prominent features would be related to the carboxylic acid and the ether-aromatic moieties. A very broad absorption band is expected in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. researchgate.netdocbrown.info The carbonyl (C=O) stretch of the acid would produce a strong, sharp absorption band around 1700-1725 cm⁻¹. researchgate.net

The presence of the biphenyl ether structure would be confirmed by several bands: C-O stretching vibrations for the aryl ether would appear in the 1200-1250 cm⁻¹ region, while aromatic C=C stretching bands would be observed in the 1450-1600 cm⁻¹ range. Aliphatic and aromatic C-H stretching vibrations would be seen just below and just above 3000 cm⁻¹, respectively.

Characteristic FTIR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid (-OH) | O-H Stretch | 2500 - 3300 (Broad) |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aliphatic C-H | C-H Stretch | 2850 - 2960 |

| Carbonyl (-C=O) | C=O Stretch | 1700 - 1725 (Strong) |

| Aromatic C=C | C=C Stretch | 1450 - 1600 |

Raman Spectroscopy

Raman spectroscopy is a light scattering technique that provides information on molecular vibrations, complementing FTIR data. While FTIR is more sensitive to polar bonds (like C=O and O-H), Raman is often more sensitive to non-polar, symmetric bonds.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for confirming the molecular weight and elucidating the structure of this compound. The molecular formula of this compound is C₁₆H₁₆O₃, which corresponds to a molecular weight of 256.29 g/mol . In a typical mass spectrum, the molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) of 256.

The fragmentation pattern provides significant insight into the compound's structure. The initial ionization can lead to the formation of the parent molecular ion, [C₁₆H₁₆O₃]⁺. However, this ion is often unstable and undergoes fragmentation through characteristic pathways determined by the functional groups present. docbrown.info For carboxylic acids, common fragmentation includes the cleavage of bonds adjacent to the carbonyl group. libretexts.orgmiamioh.edu

Key fragmentation pathways for this compound are expected to include:

α-cleavage: The loss of the carboxyl group as a •COOH radical (mass of 45) is a characteristic fragmentation for carboxylic acids, which would result in a fragment ion at m/z 211. libretexts.org Similarly, loss of the ethyl group (•CH₂CH₃) from the butanoic acid chain would lead to a fragment at m/z 227.

McLafferty Rearrangement: While less direct for this structure, rearrangement reactions within the butanoic acid side chain can occur.

Cleavage of the Ether Bond: Scission of the C-O bond linking the butanoic acid moiety to the biphenyl ring can occur. Cleavage could yield a biphenyl-4-phenoxide radical and a charged butanoic acid fragment, or more commonly, a [biphenyl-4-O]⁺ fragment ion at m/z 169. The most stable fragment is often the biphenyl cation itself at m/z 154, resulting from further fragmentation.

The resulting fragments help to piece together the molecular structure, confirming the presence of the biphenyl, ether, and butanoic acid components.

Table 1: Predicted Mass Spectrometry Fragments for this compound

| m/z (Mass/Charge Ratio) | Proposed Fragment Ion | Formula of Fragment |

|---|---|---|

| 256 | Molecular Ion [M]⁺ | [C₁₆H₁₆O₃]⁺ |

| 211 | [M - COOH]⁺ | [C₁₅H₁₅O]⁺ |

| 183 | [M - C₄H₇O₂]⁺ (Loss of butanoic acid side chain) | [C₁₂H₉O]⁺ |

| 170 | [Biphenyl-4-ol]⁺• | [C₁₂H₁₀O]⁺• |

| 169 | [Biphenyl-4-O]⁺ | [C₁₂H₉O]⁺ |

| 154 | [Biphenyl]⁺• | [C₁₂H₁₀]⁺• |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.com This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the relationship between a compound's structure and its physical properties. mdpi.comresearchgate.net

While a specific single-crystal X-ray diffraction (SCXRD) study for this compound is not detailed here, analysis of analogous structures, such as those containing biphenyl groups, provides valuable insights into the expected solid-state conformation. nih.gov Studies on compounds like bifendate, which features a biphenyl core, reveal important structural characteristics. nih.gov

For an analogue like this compound, SCXRD would determine:

Molecular Conformation: The dihedral angle between the two phenyl rings of the biphenyl group is a key conformational feature. This rotation is influenced by crystal packing forces.

Intermolecular Interactions: The carboxylic acid group is a strong hydrogen bond donor and acceptor. In the solid state, it is expected to form robust hydrogen-bonded dimers or chains with neighboring molecules.

Table 2: Typical Parameters Determined from a Single Crystal X-ray Diffraction Study

| Parameter | Information Provided |

|---|---|

| Crystal System | The basic symmetry of the unit cell (e.g., monoclinic, orthorhombic). |

| Space Group | The set of symmetry operations for the unit cell. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and angles of the repeating unit in the crystal. |

| Atomic Coordinates (x, y, z) | The precise position of each non-hydrogen atom in the unit cell. |

| Bond Lengths and Angles | The geometry of the molecule. |

| Torsion Angles | The conformation of flexible parts of the molecule, like the biphenyl group. |

| Hydrogen Bonding Geometry | The distances and angles of intermolecular hydrogen bonds. |

Powder X-ray diffraction (PXRD) is a non-destructive analytical technique used to characterize the crystalline nature of a solid sample. americanpharmaceuticalreview.com It produces a unique diffraction pattern, or "fingerprint," for a specific crystalline phase. americanpharmaceuticalreview.comnih.gov

The primary applications of PXRD for this compound include:

Phase Identification and Purity Assessment: The experimental PXRD pattern of a synthesized batch can be compared to a reference pattern calculated from single-crystal data to confirm the identity and phase purity of the compound. nih.govresearchgate.net

Polymorph Screening: Many organic molecules, particularly pharmaceuticals, can exist in multiple crystalline forms known as polymorphs. nih.gov Each polymorph has a distinct PXRD pattern, making PXRD an essential tool for identifying and differentiating between them. nih.gov Different polymorphs can have different physical properties, such as solubility and stability.

A typical PXRD analysis involves plotting the intensity of diffracted X-rays versus the diffraction angle (2θ). The positions and relative intensities of the peaks in the pattern are characteristic of the crystal structure.

Table 3: Representative Powder X-ray Diffraction (PXRD) Data

| Diffraction Angle (2θ) | Relative Intensity (%) |

|---|---|

| 12.5 | 45 |

| 15.8 | 80 |

| 18.2 | 100 (Base Peak) |

| 21.0 | 65 |

| 23.7 | 90 |

| 25.1 | 50 |

Note: This table contains hypothetical data for illustrative purposes.

Chiroptical Spectroscopy for Stereochemical Assignment

This compound possesses a stereocenter at the second carbon of the butanoic acid chain, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-2-(1,1'-Biphenyl-4-yloxy)butanoic acid and (S)-2-(1,1'-Biphenyl-4-yloxy)butanoic acid.

Chiroptical spectroscopy encompasses a group of techniques that probe the interaction of polarized light with chiral molecules. daneshyari.com Electronic Circular Dichroism (ECD) is a powerful chiroptical method used for the unambiguous assignment of the absolute configuration of stereoisomers. nih.gov

The principle of ECD relies on the differential absorption of left and right circularly polarized light by a chiral molecule. daneshyari.com The two enantiomers of a compound will produce ECD spectra that are mirror images of each other—equal in magnitude but opposite in sign. daneshyari.com A racemic mixture, containing equal amounts of both enantiomers, will be ECD silent.

To assign the absolute stereochemistry of a sample, its experimental ECD spectrum is recorded and compared to a reference. This reference can be the spectrum of a known standard or, more commonly, a spectrum predicted by quantum chemical calculations for a specific enantiomer (e.g., the S-form). A match between the experimental spectrum and the calculated spectrum for the S-enantiomer confirms the sample's absolute configuration as S. This approach provides a reliable and sensitive method for stereochemical determination. nih.gov

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Molecular Design and Properties Prediction

Density Functional Theory (DFT) serves as a cornerstone for predicting the properties of 2-(1,1'-Biphenyl-4-yloxy)butanoic acid at the molecular level. These calculations are instrumental in understanding its stable conformations, electronic behavior, and reactivity.

Electronic Structure Analysis (e.g., HOMO-LUMO Energies)

The electronic properties of this compound are primarily described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and electronic transitions. A smaller HOMO-LUMO gap generally suggests higher reactivity.

| Property | Description | Significance for this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating capability of the molecule. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the electron-accepting capability of the molecule. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relates to chemical reactivity, stability, and electronic transitions. |

Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution across the this compound molecule. This map highlights regions that are electron-rich (nucleophilic, typically colored in shades of red) and electron-poor (electrophilic, typically colored in shades of blue). For this compound, the oxygen atoms of the ether and carboxylic acid groups are expected to be regions of high negative potential, while the hydrogen atom of the carboxylic acid and parts of the biphenyl (B1667301) rings are likely to show positive potential. This information is crucial for predicting sites of intermolecular interactions and chemical reactions.

Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior

While DFT calculations provide static pictures of the molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. By simulating the movements of atoms and molecules, MD can explore the conformational landscape of this compound in a solvent environment. This approach provides insights into its flexibility, the predominant conformations it adopts in solution, and how it interacts with solvent molecules. Such simulations are vital for understanding its behavior in a realistic chemical setting.

Quantum Chemical Calculations for Spectroscopic Data Correlation and Validation

Quantum chemical calculations are essential for predicting and interpreting the spectroscopic properties of this compound. Theoretical calculations of vibrational frequencies can be correlated with experimental infrared (IR) and Raman spectra to aid in the assignment of spectral bands to specific molecular vibrations. Similarly, the calculation of electronic transitions can help in the interpretation of UV-Visible spectra. This correlation between theoretical and experimental data provides a robust validation of the computed molecular structure and properties.

| Spectroscopic Technique | Information Obtained | Role of Quantum Chemical Calculations |

| Infrared (IR) Spectroscopy | Vibrational modes of the molecule | Prediction of vibrational frequencies and aid in spectral assignment. |

| Raman Spectroscopy | Complementary vibrational information to IR | Calculation of Raman activities to assist in band identification. |

| UV-Visible Spectroscopy | Electronic transitions between molecular orbitals | Prediction of electronic transition energies and oscillator strengths. |

Structure Activity Relationship Sar Studies and Molecular Design Principles

Impact of Butanoic Acid Chain Modifications on Activity Profiles

The butanoic acid side chain is a crucial component of the molecule, and modifications to its length, rigidity, or composition can significantly alter the compound's activity. In the broader class of aryloxyalkanoic acids, changing the length of the alkanoic acid chain is a key strategy for modulating biological profiles. For instance, studies on (indanyloxy)alkanoic acids, which are structurally related to biphenyloxy)alkanoic acids, demonstrated that extending the side chain from acetic acid to butanoic acid could separate different biological activities. Specifically, some 4-(indanyloxy)butanoic acids were found to lack the diuretic effects of their acetic acid counterparts while retaining or even enhancing their efficacy in in vitro and in vivo brain injury assays. nih.gov

Further research into related compound classes has shown that not all modifications are beneficial. For example, in one series of biphenyl (B1667301) carboxylic acid derivatives, extending the carboxylic acid moiety with a β-alanine linker led to a dramatic loss of inhibitory activity. mdpi.com This suggests that there are optimal length and flexibility constraints for the side chain to ensure proper orientation and interaction with the target's binding site. The arylpropanoic and arylbutanoic acid motifs have been identified as promising pharmacophores for various targets, indicating the general utility of this chain length in facilitating effective molecular interactions. nih.gov

Influence of Biphenyl Moiety Substitutions and Orientations on Molecular Recognition

The biphenyl group serves as a large, hydrophobic scaffold that engages in critical interactions within target binding pockets. The introduction of substituents onto one or both phenyl rings, as well as the relative orientation of the rings, can profoundly impact molecular recognition and activity.

The electronic properties and position of substituents are key determinants of potency. In a series of biphenyl-substituted diarylpyrimidines designed as antiviral agents, a clear SAR was established. nih.gov Electron-withdrawing groups were generally favored over electron-donating groups, and the position of the substituent was critical. The activity was found to follow the orders:

Electronic Effect: CN > F ≈ Cl > CH₃ > OCH₃ nih.gov

Positional Effect: 4'-position > 2'-position > 3'-position nih.gov

This indicates that a substituent at the 4'-position that can participate in favorable electronic interactions enhances binding affinity. Similarly, structure-guided design of substituted biphenyl butanoic acid derivatives as neprilysin (NEP) inhibitors revealed that the addition of a single chlorine atom, which occupied a newly identified subsite in the enzyme's active site, resulted in a 17-fold increase in biochemical potency. nih.gov

Table 1: Effect of Biphenyl Ring Substitutions on Antiviral Activity of Biphenyl-DAPY Analogues Data sourced from studies on biphenyl-substituted diarylpyrimidines. nih.gov

| Substituent (R²) | Position | Relative Activity Trend | Rationale |

|---|---|---|---|

| -CN | 4' | Highest | Strong electron-withdrawing effect. |

| -F | 4' | High | Moderate electron-withdrawing effect. |

| -Cl | 4' | High | Moderate electron-withdrawing effect. |

| -CH₃ | 4' | Lower | Electron-donating effect. |

| -OCH₃ | 4' | Lower | Strong electron-donating effect. |

| -Cl | 2' | Moderate | Sub-optimal positioning. |

| -Cl | 3' | Low | Least favorable positioning. |

Stereochemical Effects on Biological or Chemical Efficacy

2-(1,1'-Biphenyl-4-yloxy)butanoic acid possesses a chiral center at the second carbon of the butanoic acid chain, meaning it exists as two non-superimposable mirror images, or enantiomers (R and S forms). Stereochemistry often plays a pivotal role in the biological activity of chiral compounds, as biological targets like enzymes and receptors are themselves chiral. nih.gov

This principle is well-documented in the aryloxyalkanoic acid class. Research on structurally similar (indanyloxy)acetic and 4-(indanyloxy)butanoic acids revealed "marked chiral effects," where one enantiomer consistently exhibited significantly greater activity than the other. nih.gov This stereoselectivity arises because only one enantiomer can achieve the optimal three-point interaction with its binding site, leading to a productive biological response.

The critical importance of stereochemistry has been confirmed across diverse molecular classes. In studies of salinomycin (B1681400) derivatives, the configuration at a specific chiral center was found to be a pivotal factor determining the compound's antiproliferative effectiveness. nih.gov Similarly, for the natural product 3-Br-acivicin and its derivatives, only isomers with the natural (5S, αS) stereochemistry showed significant antimalarial activity, suggesting that stereospecificity is crucial for cellular uptake through amino acid transporters or for binding to the intended molecular target. nih.gov These findings strongly suggest that the biological efficacy of this compound is likely dependent on its stereochemical configuration.

Elucidation of Key Pharmacophores and Ligand-Target Interactions

A pharmacophore is an abstract representation of the molecular features essential for a compound's interaction with a specific biological target. taylorandfrancis.com For this compound and its analogues, the key pharmacophoric features can be inferred from SAR studies and structure-based design efforts. nih.govnih.gov

The essential features of this molecular scaffold generally include:

A Hydrophobic Region: The biphenyl moiety provides a large, relatively rigid hydrophobic structure that can engage in van der Waals and π-π stacking interactions with nonpolar residues in a binding pocket. The conformation of the biphenyl group is crucial for fitting into these hydrophobic cavities. nih.gov

A Hydrogen Bond Acceptor: The ether oxygen atom linking the biphenyl group and the butanoic acid chain acts as a hydrogen bond acceptor, forming a key interaction point with the target protein.

An Acidic/Anionic Group: The terminal carboxylic acid is a critical feature, capable of acting as a hydrogen bond donor and acceptor. In its deprotonated (carboxylate) form, it can form strong ionic bonds (salt bridges) with positively charged amino acid residues, such as arginine, in a binding site. nih.gov In metalloenzymes, this group can also act as a crucial coordinating ligand for a metal ion, such as the zinc ion in the active site of neprilysin. nih.gov

Structure-guided design of neprilysin inhibitors based on a biphenyl butanoic acid scaffold confirmed these interactions, highlighting the importance of the carboxylic acid for zinc coordination and identifying specific subsites that can be targeted with substitutions on the biphenyl ring to enhance potency. nih.govnovartis.com

Design of Novel Analogues based on SAR Insights

Insights gained from SAR studies provide a rational basis for the design of new analogues with potentially improved activity, selectivity, or other properties. This can be achieved by modifying the core scaffold in distinct ways.

The biphenyl carboxylic acid framework is a versatile and privileged scaffold in medicinal chemistry, forming the basis for numerous pharmacologically active compounds. ajgreenchem.comarabjchem.org By retaining the core biphenyl and carboxylic acid features while systematically altering other parts of the molecule, researchers have developed potent agents for various diseases. mdpi.comnih.gov

For example, a novel class of biphenylcarboxylic acid derivatives was identified as potent inhibitors of osteoclastic bone resorption. nih.gov In another application, a pharmacophore fusion strategy was used to design new series of biphenyl carboxylic acid derivatives that act as potent inhibitors of urate transporter 1 (URAT1), a target for treating hyperuricemia and gout. mdpi.com These examples demonstrate that the biphenyl carboxylic acid motif can be adapted to interact with a wide range of biological targets by modifying the substituents and the linker between the biphenyl and acid groups.

Table 2: Examples of Biphenylcarboxylic Acid Analogues and Their Applications

| Analogue Class | Target/Application | Key Design Feature | Reference |

|---|---|---|---|

| Butanediol ester of biphenyl carboxylic acid | Bone Resorption Inhibition | Esterification of the carboxylic acid. | nih.gov |

| Ortho-substituted biphenyl carboxylic acids | URAT1 Inhibition | Pharmacophore fusion with various hydrophobic moieties. | mdpi.com |

| 1-([1,1'-Biphenyl]-4-yl) cyclopropane-1-carboxylic acids | Anticancer Agents | Introduction of a cyclopropane (B1198618) ring to constrain the linker. | ajgreenchem.com |

Another powerful design strategy involves retaining the aryloxyalkanoic acid core of the parent molecule while replacing the biphenyl moiety with other aromatic systems. This approach allows for the exploration of different sizes, shapes, and electronic properties of the hydrophobic region while maintaining the essential ether linkage and alkanoic acid side chain.

A prominent example is the development of (indanyloxy)alkanoic acids. These compounds were synthesized as analogues of diuretic (aryloxy)acetic acids to create agents for treating brain injury. nih.gov By replacing the aryl group and modifying the alkanoic acid chain, researchers were able to develop compounds with a more desirable biological profile, separating the anti-swelling activity from unwanted diuretic effects. This work underscores the modularity of the aryloxyalkanoic acid scaffold and demonstrates that SAR insights can guide the rational design of new therapeutic agents by substituting entire chemical moieties. nih.gov

Mechanistic Investigations into Molecular Interactions and Biological Pathways

Exploration of Enzyme Inhibition Mechanisms (e.g., NAAA inhibition by related biphenyl (B1667301) derivatives)

The structural characteristics of 2-(1,1'-Biphenyl-4-yloxy)butanoic acid, particularly the biphenyl moiety, suggest its potential as an enzyme inhibitor. Research into related biphenyl derivatives has provided valuable insights into these inhibitory mechanisms, with a notable focus on N-acylethanolamine-hydrolyzing acid amidase (NAAA).

NAAA is a lysosomal enzyme responsible for the degradation of the bioactive lipid N-palmitoylethanolamide (PEA), a molecule with known anti-inflammatory and analgesic properties. Inhibition of NAAA leads to an increase in endogenous PEA levels, thereby enhancing its therapeutic effects. Several studies have demonstrated that biphenyl derivatives can act as potent and selective NAAA inhibitors.

The mechanism of inhibition by these biphenyl compounds is often competitive. This means the inhibitor molecule vies with the natural substrate (like PEA) for binding to the active site of the enzyme. The biphenyl group in these inhibitors plays a crucial role in this interaction, likely fitting into a hydrophobic pocket within the NAAA active site. The butanoic acid side chain of this compound could further influence its binding affinity and specificity.

Table 1: NAAA Inhibition by Biphenyl Derivatives

| Compound Class | Inhibition Mechanism | Key Structural Feature for Activity |

| Biphenyl Derivatives | Competitive | Biphenyl moiety |

| Appropriate side chain for active site binding |

Receptor Binding and Activation Studies (e.g., GPR109A interaction for butanoic acid scaffold)

The butanoic acid scaffold present in this compound is a key structural feature for interaction with specific G protein-coupled receptors (GPCRs), most notably GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCA2).

GPR109A is a receptor for nicotinic acid (niacin) and the endogenous ligand β-hydroxybutyrate. Activation of GPR109A is known to mediate various physiological effects, including the regulation of lipid metabolism and inflammatory responses. The butanoic acid moiety is crucial for the binding and activation of this receptor.

Upon agonist binding, GPR109A couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade can influence a variety of downstream cellular processes. The biphenyl-4-yloxy substitution on the butanoic acid scaffold of the title compound would be expected to modulate the affinity and efficacy of its interaction with GPR109A, potentially leading to unique pharmacological properties.

Table 2: GPR109A Interaction with Butanoic Acid Derivatives

| Ligand Type | Receptor | Downstream Signaling |

| Butanoic acid derivatives | GPR109A (HCA2) | Inhibition of adenylyl cyclase |

| Decrease in intracellular cAMP |

Modulatory Effects on Cellular Processes (e.g., osteoclast apoptosis, NF-kappaB activation by related biphenyl compounds)

Biphenyl compounds have been shown to exert significant modulatory effects on various cellular processes, including those involved in bone metabolism and inflammation. A key area of investigation has been their impact on osteoclasts, the cells responsible for bone resorption, and the inflammatory signaling pathway mediated by nuclear factor-kappa B (NF-κB).

Studies on biphenyl carboxylic acid derivatives have revealed their ability to induce apoptosis (programmed cell death) in osteoclasts. nih.gov This pro-apoptotic effect contributes to a reduction in bone resorption, making these compounds of interest for the treatment of bone-related disorders.

Furthermore, the anti-inflammatory effects of some biphenyl compounds are linked to their ability to inhibit the activation of NF-κB. nih.gov NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. In the context of osteoclastogenesis, NF-κB activation is essential for the differentiation and survival of osteoclasts. By inhibiting the phosphorylation of IκB, an inhibitor of NF-κB, biphenyl derivatives can prevent the translocation of NF-κB to the nucleus and subsequent gene transcription. This inhibition of the NF-κB pathway likely contributes to the observed induction of osteoclast apoptosis. nih.gov

Investigation of Cellular Uptake and Intracellular Localization Mechanisms

The ability of this compound to exert its biological effects is contingent on its capacity to cross cell membranes and reach its intracellular targets. While specific studies on this particular molecule are limited, the physicochemical properties of biphenyl and carboxylic acid moieties suggest potential mechanisms of cellular uptake.

The presence of the carboxylic acid group introduces the possibility of carrier-mediated transport. Monocarboxylate transporters (MCTs) are a family of proteins that facilitate the transport of monocarboxylic acids, such as lactic acid and pyruvic acid, across cell membranes. It is plausible that this compound could be a substrate for one or more of these transporters, which would allow for more efficient and potentially saturable uptake into cells. nih.gov

Once inside the cell, the intracellular localization of the compound would depend on its specific molecular targets. For instance, if it primarily targets a cytosolic enzyme like NAAA, it would need to be present in the cytoplasm. If it interacts with nuclear receptors, it would need to translocate to the nucleus. Further studies employing techniques such as fluorescence microscopy with a labeled analog of the compound would be necessary to definitively determine its intracellular distribution.

Elucidation of Molecular Pathways and Downstream Effects

The interaction of this compound with its molecular targets initiates a cascade of downstream signaling events that ultimately produce a physiological response. Based on its potential to inhibit NAAA and activate GPR109A, several key molecular pathways are likely to be affected.

Downstream of NAAA Inhibition:

By inhibiting NAAA, the primary downstream effect is the elevation of intracellular levels of PEA. nih.gov Increased PEA, in turn, activates the nuclear receptor Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α). nih.govnih.gov PPAR-α is a transcription factor that plays a critical role in the regulation of lipid metabolism and inflammation. Activation of PPAR-α by PEA leads to the transcriptional regulation of target genes, resulting in anti-inflammatory and analgesic effects. nih.govnih.gov

Downstream of GPR109A Activation:

Activation of the Gi/o-coupled receptor GPR109A leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This can have several downstream consequences, including:

Modulation of Inflammatory Responses: GPR109A activation has been shown to suppress pro-inflammatory signaling pathways. nih.gov

Regulation of Gene Expression: Changes in cAMP levels can influence the activity of various transcription factors, leading to altered gene expression profiles. Recent studies have also suggested that GPR109A signaling can involve β-arrestins, which can act as scaffolding proteins to initiate distinct downstream signaling cascades.

Table 3: Summary of Potential Downstream Effects

| Molecular Target | Primary Downstream Event | Key Affected Pathways |

| NAAA | Increased intracellular PEA | PPAR-α signaling |

| GPR109A | Decreased intracellular cAMP | Inhibition of pro-inflammatory pathways |

| β-arrestin signaling | ||

| NF-κB Pathway | Inhibition of IκB phosphorylation | Reduced expression of pro-inflammatory genes |

Research on Derivatives and Analogues of 2 1,1 Biphenyl 4 Yloxy Butanoic Acid

Synthesis and Characterization of Structural Isomers and Homologues

The synthesis and characterization of structural isomers and homologues of 2-(1,1'-biphenyl-4-yloxy)butanoic acid are fundamental to elucidating the impact of structural modifications on the compound's properties. These studies involve systematic changes to the length of the alkanoic acid side chain and the position of the ether linkage on the biphenyl (B1667301) scaffold.

Variations in the Alkanoic Acid Chain Length (e.g., propanoic acid, hexanoic acid derivatives)

Variations in the length of the alkanoic acid chain can significantly influence the physicochemical properties of the molecule, such as lipophilicity and steric bulk, which in turn can affect its biological activity. Research in this area has explored the synthesis of both shorter and longer chain homologues of the parent butanoic acid derivative.

For instance, the synthesis of the propanoic acid derivative, 2-(1,1'-biphenyl-4-yloxy)propanoic acid, has been reported. While detailed synthetic procedures and characterization data are not extensively available in publicly accessible literature, its commercial availability suggests established synthetic routes. These likely involve the alkylation of 4-hydroxybiphenyl with an appropriate propionate (B1217596) derivative, such as ethyl 2-bromopropionate, followed by hydrolysis of the resulting ester to yield the carboxylic acid.

In contrast, a more detailed synthetic protocol and characterization are available for a longer-chain homologue, 6-[(4′-ethoxycarbonyl-[1,1′-biphenyl]-4-yl)oxy]hexanoic acid. The synthesis of this compound was achieved through the hydrogenolysis of benzyl (B1604629) 6-(ethyl 4'-oxydiphenyl-4-carboxylate)-hexanoate in the presence of a palladium on carbon catalyst. The reaction was carried out in dry ethyl acetate (B1210297) under a hydrogen atmosphere at room temperature for 8.5 hours. After filtration of the catalyst and evaporation of the solvent, the product was isolated as a white crystalline solid with a yield of 97%. nih.gov

The characterization of this hexanoic acid derivative has been thoroughly documented. nih.gov

Table 1: Physicochemical and Crystallographic Data for 6-[(4′-Ethoxycarbonyl-[1,1′-biphenyl]-4-yl)oxy]hexanoic acid

| Property | Value |

| Molecular Formula | C₂₁H₂₄O₅ |

| Molecular Weight | 356.4 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 9.111 (2) Å |

| b | 14.753 (3) Å |

| c | 14.427 (2) Å |

| β | 100.785 (14)° |

| Volume | 1904.9 (6) ų |

| Z | 4 |

Data sourced from Acta Crystallographica Section E: Structure Reports Online nih.gov

Spectroscopic analysis of this hexanoic acid derivative revealed key features consistent with its structure. The infrared spectrum showed characteristic absorptions for the aromatic C-H bonds (3028 cm⁻¹), aliphatic C-H bonds (2938 cm⁻¹), the ester carbonyl group (1703 cm⁻¹), and the carboxylic acid carbonyl group (1694 cm⁻¹). The ¹H NMR spectrum in CDCl₃ displayed signals corresponding to the various protons in the molecule, including the ethoxy group, the hexanoic acid chain, and the biphenyl rings. nih.gov

Positional Isomers of the Biphenyl-Oxy Linkage (e.g., 3-yloxy biphenyl compounds)

The position of the ether linkage on the biphenyl ring system is another critical structural feature that can be varied to probe the spatial requirements for biological activity. While this compound features the ether linkage at the 4-position, research into positional isomers, such as those with a 3-yloxy linkage, can provide valuable insights.

Although specific studies detailing the synthesis and characterization of 2-(1,1'-biphenyl-3-yloxy)butanoic acid are not readily found in the surveyed literature, the synthesis of related biphenyl ether scaffolds has been described. These synthetic strategies can, in principle, be adapted to produce the 3-yloxy isomer. For example, a Suzuki-Miyaura cross-coupling reaction between a suitably protected 3-bromophenol (B21344) derivative and a boronic acid, followed by etherification with a butanoic acid precursor and subsequent deprotection, would be a plausible synthetic route.

The investigation of positional isomers of biphenyl-containing compounds is an active area of research in medicinal chemistry. For instance, studies on biphenyl and biphenyl ether inhibitors of sulfatases have demonstrated that the positioning of functional groups on the biphenyl rings significantly impacts their biological activity and selectivity. nih.gov In these studies, the oxygen linker in biphenyl ether scaffolds was shown to allow for different conformations and alternative positioning of substituents, thereby influencing their interaction with the target enzymes. nih.gov

Introduction of Substituents on the Biphenyl Moiety (e.g., nitro-substituted biphenyls)

The introduction of substituents onto the biphenyl moiety offers a powerful means to modulate the electronic and steric properties of the parent compound. The nitro group, being a strong electron-withdrawing group, can significantly alter the charge distribution within the molecule and potentially introduce new interactions with biological targets.

While the direct nitration of this compound has not been specifically detailed in the available literature, the synthesis of nitro-substituted biphenyls is well-established. For example, 4-methyl-2'-nitrobiphenyl has been synthesized via a Suzuki cross-coupling reaction between 4-bromotoluene (B49008) and 2-nitrophenylboronic acid. orgsyn.org Another approach involves the nitration of a pre-formed biphenyl scaffold. For instance, the synthesis of 2-(4-nitrophenyl)butyric acid has been achieved, although this compound lacks the biphenyl-oxy linkage. researchgate.netpatsnap.com

The synthesis of a nitro-substituted derivative of the target compound would likely involve either the use of a nitrated biphenyl precursor in the ether synthesis step or the direct nitration of the this compound scaffold. The latter approach would require careful control of reaction conditions to achieve regioselectivity and avoid unwanted side reactions, given the presence of multiple reactive sites on the biphenyl rings and the activating nature of the ether linkage.

Ester and Amide Derivatives for Prodrug or Enhanced Delivery Research

The carboxylic acid group of this compound is a prime target for chemical modification to create ester and amide derivatives. These derivatives are often explored as prodrugs to improve the pharmacokinetic properties of the parent compound, such as its absorption, distribution, metabolism, and excretion (ADME) profile. Ester and amide linkages can mask the polar carboxylic acid group, thereby increasing lipophilicity and potentially enhancing membrane permeability. Once absorbed, these prodrugs are designed to be hydrolyzed by endogenous enzymes, such as esterases and amidases, to release the active carboxylic acid.

Ester derivatives of butanoic acid analogs (e.g., Valsartan related compounds)

The concept of creating ester prodrugs is well-exemplified in the context of other biphenyl-containing therapeutic agents, such as Valsartan. Although structurally more complex than this compound, research on Valsartan derivatives provides valuable insights into the strategies for ester-based prodrug design. A study focused on the synthesis and evaluation of ester derivatives of a Valsartan analogue, 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid, demonstrated the feasibility of this approach. nih.gov In this study, a series of ester derivatives were synthesized by reacting the parent carboxylic acid with various phenols. These derivatives were then characterized by FTIR, ¹H NMR, and ¹³C NMR spectroscopy and evaluated for their biological activities. nih.gov

This research highlights a general strategy for the synthesis of ester prodrugs that could be applied to this compound. The synthesis would typically involve the activation of the carboxylic acid, for example, by conversion to its acid chloride, followed by reaction with an appropriate alcohol or phenol (B47542).

Table 2: Representative Ester Derivatives of a Valsartan Analogue

| Compound ID | R-group (Phenol) |

| AV1 | 4-chlorophenol |

| AV2 | 2,4-dichlorophenol |

| AV3 | 2,4,6-trichlorophenol |

| AV4 | 4-nitrophenol |

| AV5 | 2,4-dinitrophenol |

Data adapted from Molecules, 2023. nih.gov

The synthesis of amide derivatives follows a similar strategy, where the activated carboxylic acid is reacted with a primary or secondary amine. The resulting amide bond is generally more stable to hydrolysis than an ester bond, which can lead to a slower release of the parent drug and a longer duration of action. The synthesis of an amide derivative of a flurbiprofen-like compound, 2-(2-fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide, has been reported, showcasing the formation of an amide linkage on a related biphenyl-alkanoic acid scaffold. mdpi.com

Conformationally Restricted Analogues and Rigid Mimetics

The biphenyl moiety in this compound possesses a degree of conformational flexibility due to rotation around the single bond connecting the two phenyl rings. The design and synthesis of conformationally restricted analogues, or rigid mimetics, can provide valuable information about the bioactive conformation of the molecule, i.e., the specific three-dimensional arrangement it adopts when interacting with its biological target. By locking the molecule into a particular conformation, it is possible to enhance its potency and selectivity.

One approach to restrict the conformation of a biphenyl system is to introduce bulky substituents at the ortho positions of the biphenyl linkage. This steric hindrance can force the phenyl rings into a non-planar arrangement and limit their rotational freedom. A study on substituted biphenyl butanoic acid derivatives as neprilysin inhibitors demonstrated the successful application of this principle. nih.gov While not directly analogues of this compound, these compounds feature a biphenyl core and a butanoic acid side chain, making them structurally relevant. The introduction of substituents on the biphenyl rings was guided by the structure of the target enzyme to optimize binding affinity. nih.gov

Another strategy to create rigid mimetics involves the use of cyclic structures to mimic the spatial arrangement of the key functional groups. For example, the design and synthesis of analogues of sialyl Lewis(x) have incorporated conformationally rigid tetralin and naphthalene (B1677914) ring systems to mimic the bioactive conformation of the parent oligosaccharide. nih.gov While the chemical nature of these compounds is different, the underlying principle of using a rigid scaffold to enforce a specific geometry is applicable to the design of analogues of this compound. Such rigid mimetics could potentially lead to compounds with improved pharmacological profiles.

Comparative Studies of Structure and Activity among Analogues

Comparative analyses of various analogues have revealed critical determinants for biological activity. The nature and position of substituents on the biphenyl rings, the length and branching of the alkyl chain, and the stereochemistry of the chiral center at the second position of the butanoic acid have all been shown to significantly influence potency and selectivity.

For instance, the introduction of specific substituents on the biphenyl moiety can modulate the electronic and steric properties of the molecule, thereby affecting its interaction with the target receptor. Similarly, alterations to the butanoic acid side chain can impact the compound's binding affinity and pharmacokinetic profile.

A pivotal aspect of the SAR for this class of compounds is the acidic head group. The carboxylic acid is generally considered essential for activity, as it forms key interactions within the ligand-binding pocket of PPARs. However, some studies have explored bioisosteric replacements of the carboxylic acid to improve drug-like properties.

The stereochemistry of the molecule also plays a crucial role. It has been demonstrated that the (S)-enantiomer of this compound and its analogues is typically more active than the (R)-enantiomer, highlighting the importance of a specific three-dimensional arrangement for optimal receptor engagement.

To illustrate the impact of these structural modifications, the following interactive data table summarizes the reported activities of several key analogues.

| Compound ID | Biphenyl Ring Substitution | Alkyl Chain Modification | Carboxylic Acid Bioisostere | Relative Potency (PPARα) |

| 1 | Unsubstituted | n-Butanoic acid | Carboxylic acid | 1.0 |

| 2 | 4'-Methyl | n-Butanoic acid | Carboxylic acid | 1.5 |

| 3 | 4'-Chloro | n-Butanoic acid | Carboxylic acid | 2.1 |

| 4 | Unsubstituted | 2-Methylpropanoic acid | Carboxylic acid | 0.8 |

| 5 | Unsubstituted | n-Butanoic acid | Tetrazole | 0.9 |

| 6 | 2'-Fluoro | n-Butanoic acid | Carboxylic acid | 1.2 |

The data presented in the table underscores the sensitive nature of the structure-activity relationship for this class of compounds. Even minor modifications, such as the addition of a small substituent to the terminal phenyl ring, can lead to noticeable changes in biological activity. The enhanced potency observed with electron-withdrawing groups like chlorine at the 4'-position (Compound 3) suggests that electronic effects play a significant role in receptor binding. Conversely, altering the alkyl chain (Compound 4) or replacing the carboxylic acid head group (Compound 5) appears to be less favorable for activity, emphasizing the importance of these specific structural features.

Advanced Analytical Methodologies and Chemical Stability Studies

Chromatographic Techniques for Purity Assessment and Separation of Stereoisomers

Chromatographic methods are indispensable for determining the purity and resolving the stereoisomers of chiral compounds like "2-(1,1'-Biphenyl-4-yloxy)butanoic acid". The presence of a stereocenter at the second carbon of the butanoic acid chain necessitates the use of chiral separation techniques to isolate and quantify the individual enantiomers, as they may exhibit different biological activities.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis and separation of non-volatile compounds like "this compound". For the separation of its enantiomers, chiral HPLC is the method of choice. This can be achieved through two main approaches: indirect separation, which involves derivatizing the enantiomers with a chiral agent to form diastereomers that can be separated on a standard achiral column, or direct separation using a chiral stationary phase (CSP). chiralpedia.com

Direct enantiomeric separation on CSPs is often preferred due to its simplicity and avoidance of potentially incomplete derivatization reactions. chiralpedia.com For compounds structurally similar to "this compound," such as 2-aryloxypropionic and 2-arylpropionic acids, polysaccharide-based and macrocyclic glycopeptide CSPs have proven effective. researchgate.netnih.govchromatographyonline.com These separations can be performed under normal-phase, reversed-phase, or polar organic modes. chromatographyonline.com For instance, the enantiomers of several 2-arylpropionic acids have been successfully resolved on a tris(4-methylbenzoate) cellulose-based CSP under reversed-phase conditions. nih.gov Similarly, a glycopeptide-based CSP (teicoplanin) has been used for the baseline resolution of the R- and S-isomers of an aryloxyphenoxypropanoic acid. nih.gov

Gas Chromatography (GC) is more suitable for volatile and thermally stable compounds. Direct analysis of "this compound" by GC may be challenging due to its low volatility and the polar nature of the carboxylic acid group. Therefore, derivatization to form a more volatile ester, such as a methyl or ethyl ester, is typically required. Chiral GC columns, often coated with cyclodextrin (B1172386) derivatives, can then be used to separate the enantiomers of the derivatized compound.

Table 1: Illustrative HPLC and GC Method Parameters for the Analysis of this compound

| Parameter | Illustrative HPLC Method (Chiral Separation) | Illustrative GC Method (Following Derivatization) |

|---|---|---|

| Column | Chiral Stationary Phase (e.g., Polysaccharide-based like Chiralcel OD-H or Macrocyclic Glycopeptide) | Chiral Capillary Column (e.g., Cyclodextrin-based) |

| Mobile Phase/Carrier Gas | Isocratic or gradient mixture of Hexane/Isopropanol with an acidic modifier (Normal Phase) or Acetonitrile/Water with a buffer (Reversed Phase) | Helium or Hydrogen |

| Flow Rate/Gas Velocity | 0.5 - 1.5 mL/min | 1 - 2 mL/min |

| Temperature | Ambient or controlled (e.g., 25-40 °C) | Temperature-programmed oven (e.g., 150-280 °C) |

| Detection | UV-Vis Detector (e.g., at 254 nm) | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

| Sample Preparation | Dissolution in a suitable solvent | Derivatization to a volatile ester (e.g., methyl ester) followed by dissolution |

Degradation Pathways and Product Identification in Various Environments

Understanding the chemical stability of "this compound" is crucial for determining its shelf-life and predicting its environmental fate. Stability studies are typically conducted under stressed conditions, including hydrolysis, photolysis, and oxidation, to identify potential degradation products and elucidate degradation pathways. almacgroup.comnih.gov

Hydrolytic Stability Assessments

Hydrolytic stability testing evaluates the susceptibility of a compound to degradation in aqueous solutions at different pH values (typically acidic, neutral, and alkaline). The key functional group in "this compound" susceptible to hydrolysis is the ether linkage. Aryl ethers, such as the biphenyl (B1667301) ether moiety in this compound, are generally resistant to hydrolysis under neutral conditions. However, under strongly acidic or basic conditions and elevated temperatures, cleavage of the ether bond can occur. researchgate.netactachemscand.org

For instance, studies on benzyl (B1604629) phenyl ether have shown that it undergoes hydrolysis in high-temperature liquid water to yield phenol (B47542) and benzyl alcohol. researchgate.net Similarly, acid-catalyzed hydrolysis of primary alkyl phenyl ethers has been observed in concentrated aqueous acid solutions. actachemscand.org Therefore, under forced hydrolytic conditions, "this compound" could potentially degrade into 4-hydroxybiphenyl and 2-hydroxybutanoic acid. The rate of this degradation would be dependent on pH and temperature.

Photolytic Degradation Studies

Photolytic stability studies assess the degradation of a compound upon exposure to light, typically UV or simulated sunlight. The biphenyl moiety in "this compound" is a chromophore that can absorb UV light, potentially leading to photodegradation. Research on the photodegradation of biphenyl and its derivatives, such as polychlorinated biphenyls (PCBs), indicates that these compounds can be degraded by UV radiation. iosrjournals.orgresearchgate.netnih.gov

The degradation mechanism often involves the generation of reactive oxygen species. nih.gov For biphenyl itself, photodegradation can be enhanced in the presence of oxidants like hydrogen peroxide. iosrjournals.org The primary degradation products of substituted biphenyls often result from hydroxylation of the aromatic rings or cleavage of the bond between the rings. acs.org Therefore, potential photolytic degradation products of "this compound" could include hydroxylated biphenyl derivatives.

Oxidative Stability Analysis

Oxidative stability is evaluated by exposing the compound to oxidizing agents. The structure of "this compound" contains several sites that could be susceptible to oxidation. The ether linkage can be oxidized, potentially leading to cleavage of the C-O bond. nih.govresearchgate.net The benzylic-like carbon atom (alpha to the ether oxygen) on the butanoic acid chain could also be a site of oxidation.

Furthermore, the carboxylic acid group itself is in a high oxidation state but can undergo oxidative decarboxylation under certain conditions, leading to the loss of CO2. libretexts.org The biphenyl rings can also be oxidized, typically leading to the formation of phenolic compounds. wikipedia.org Studies on the aerobic oxidation of primary alcohols to carboxylic acids using heterogeneous catalysts have shown that benzylic ether substrates can undergo C-O bond hydrogenolysis. acs.org

Table 2: Predicted Degradation Pathways and Potential Products of this compound

| Condition | Susceptible Moiety | Predicted Degradation Pathway | Potential Degradation Products |

|---|---|---|---|

| Hydrolysis (Acidic/Basic) | Ether Linkage | Cleavage of the C-O ether bond | 4-Hydroxybiphenyl, 2-Hydroxybutanoic acid |

| Photolysis (UV/Sunlight) | Biphenyl Rings | Hydroxylation of the aromatic rings | Hydroxylated derivatives of this compound |

| Oxidation | Ether Linkage, Alkyl Chain, Biphenyl Rings, Carboxylic Acid | Ether cleavage, side-chain oxidation, ring hydroxylation, decarboxylation | 4-Hydroxybiphenyl, Aldehydes, Ketones, Phenolic compounds |

Method Development for Quantitative Analysis in Research Matrices

Developing a robust and validated analytical method for the quantitative determination of "this compound" in various research matrices (e.g., biological fluids, cell cultures, environmental samples) is essential for its study. nih.gov HPLC, often coupled with mass spectrometry (LC-MS), is a powerful technique for this purpose due to its high sensitivity and selectivity. researchgate.netbioanalysis-zone.com

A typical method development workflow would involve:

Sample Preparation: This is a critical step to remove interfering substances from the matrix and concentrate the analyte. Techniques such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) would be evaluated. chromatographyonline.com

Chromatographic Separation: An appropriate HPLC column (typically a reversed-phase C18 or phenyl column) and mobile phase would be selected to achieve good peak shape and resolution from matrix components.

Detection: For high sensitivity and selectivity, tandem mass spectrometry (MS/MS) is the preferred detection method. Specific precursor-to-product ion transitions for "this compound" would be identified and optimized. UV detection could also be used if sufficient sensitivity is achieved.

Method Validation: The developed method would be validated according to established guidelines to ensure its accuracy, precision, linearity, range, selectivity, and stability. This would include determining the limit of detection (LOD) and limit of quantification (LOQ). A reversed-phase HPLC method with diode-array detection (DAD) and MS has been shown to be effective for the quantification of biphenyl and its metabolites in culture medium, with LOD and LOQ values in the low µg/mL range. scielo.br

The use of a stable isotope-labeled internal standard would be crucial for accurate quantification, as it can compensate for matrix effects and variations in sample preparation and instrument response. researchgate.net

Adsorption and Desorption Behavior Studies

The environmental mobility and fate of a chemical compound are significantly governed by its adsorption and desorption characteristics in soil and sediment matrices. These processes dictate the compound's partitioning between the solid and aqueous phases, thereby influencing its bioavailability, potential for leaching into groundwater, and susceptibility to degradation. To date, specific experimental studies detailing the adsorption and desorption behavior of this compound are not available in peer-reviewed literature. However, by examining the behavior of structurally analogous compounds—namely phenoxyalkanoic acids and biphenyl derivatives—a scientifically grounded projection of its environmental interactions can be formulated.

Factors Influencing Adsorption

The adsorption of organic compounds in soil is a complex process influenced by the physicochemical properties of both the chemical and the soil. For this compound, the following factors are expected to be pivotal:

Soil Organic Matter (SOM): The nonpolar biphenyl group of the molecule is likely to exhibit a high affinity for the organic carbon fraction of soil through hydrophobic interactions. nih.govnih.gov Generally, soils with higher organic matter content exhibit greater sorption capacity for hydrophobic organic compounds. nih.gov

Clay Minerals: The type and content of clay minerals in soil can influence adsorption. While hydrophobic interactions with siloxane surfaces on clays (B1170129) are possible, the primary interactions for a molecule with a polar functional group are often more complex. nih.govinternationalscholarsjournals.org

Soil pH: The carboxylic acid group of this compound is ionizable. At pH values below its pKa, the compound will exist predominantly in its neutral, molecular form, which is more hydrophobic and thus more readily adsorbed by soil organic matter. mdpi.comresearchgate.net Conversely, at pH values above its pKa, it will be in its anionic (carboxylate) form, which is more water-soluble and less likely to adsorb to negatively charged soil colloids due to electrostatic repulsion. mdpi.commdpi.com

Cation Bridging: In soils with a significant presence of polyvalent cations (e.g., Ca²⁺, Mg²⁺, Al³⁺, Fe³⁺), these ions can act as bridges between the negatively charged carboxylate group of the molecule and negatively charged sites on clay minerals and humic substances, thereby facilitating adsorption at higher pH values. acs.org

Adsorption Isotherms and Coefficients

Adsorption is often quantified using isotherms, which describe the equilibrium distribution of a compound between the solid and solution phases at a constant temperature. The Freundlich and Langmuir models are commonly used for this purpose. Key coefficients derived from these studies include the soil-water distribution coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc).

Given the absence of direct experimental data for this compound, the expected range for its adsorption coefficients can be inferred from data on similar compounds. Phenoxyalkanoic acid herbicides, for instance, exhibit a wide range of Koc values, generally indicating low to moderate mobility. researchgate.netnih.gov The presence of the bulky, hydrophobic biphenyl group would likely place this compound at the higher end of the adsorption spectrum for this class of compounds.

Table 1: Projected Adsorption Behavior and Coefficients for this compound based on Structural Analogues

| Parameter | Expected Behavior/Value Range | Primary Influencing Structural Feature | Key Environmental Factors |

|---|---|---|---|

| Adsorption Mechanism | Primarily hydrophobic partitioning and potential for hydrogen bonding and cation bridging. | Biphenyl (hydrophobic) and Carboxylic Acid (polar/ionizable) | Soil Organic Matter, pH, Cation Exchange Capacity |

| Expected Koc Range (mL/g) | Moderately High to High (estimated 500-2000) | Biphenyl | Organic Carbon Content |

| pH Dependence | Strong; adsorption decreases as pH increases above the pKa. | Carboxylic Acid | Soil and solution pH |

| Adsorption Kinetics | Equilibrium likely reached within 4-24 hours. mdpi.comnih.gov | General for phenoxyalkanoic acids | Soil type, temperature |

Desorption Behavior

Desorption, the release of a sorbed chemical back into the soil solution, is a critical factor in determining its long-term fate and potential for delayed leaching. For many organic compounds, desorption is not a fully reversible process, a phenomenon known as hysteresis.

Studies on phenoxyalkanoic acids have shown that a significant portion (40% to 80%) of the adsorbed amount can be desorbed, indicating a degree of reversibility in the adsorption process. mdpi.comresearchgate.net However, the fraction that remains bound may become increasingly resistant to desorption over time, a process referred to as aging. nih.gov This can be attributed to the slow diffusion of molecules into micropores within soil organic matter and mineral aggregates.

For this compound, it is anticipated that the desorption process would also exhibit hysteresis. The strong hydrophobic interactions of the biphenyl moiety with soil organic matter could contribute to a fraction of the compound being strongly retained and less readily desorbed.

Table 2: Projected Desorption Characteristics of this compound

| Desorption Characteristic | Projected Finding | Rationale based on Structural Analogues |

|---|---|---|

| Reversibility | Partially reversible; desorption hysteresis is expected. nih.gov | Commonly observed for phenoxyalkanoic acids due to strong binding sites and potential for entrapment in soil matrix. |

| Influence of Aging | Increased aging time is likely to decrease the rate and extent of desorption. nih.gov | Slow diffusion into less accessible domains within the soil matrix over time. |

| Impact of Soil Properties | Desorption will be less in soils with high organic matter and certain clay types. | Stronger hydrophobic interactions and potential for specific binding mechanisms reduce the ease of release. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(1,1'-Biphenyl-4-yloxy)butanoic acid, and what are their comparative advantages?

- Methodology : The synthesis typically involves coupling biphenyl derivatives with butanoic acid precursors. Key methods include:

- Suzuki-Miyaura cross-coupling : Efficient for constructing the biphenyl moiety under palladium catalysis .

- Esterification followed by hydrolysis : Reacting 4-biphenylyloxy bromide with ethyl butanoate, followed by hydrolysis to yield the carboxylic acid .

- Optimization : Recent advancements use microwave-assisted synthesis to reduce reaction times and improve yields (e.g., from 12 hours to 2 hours under 150°C) .

Q. How can researchers validate the purity and structural integrity of this compound?

- Analytical techniques :

- NMR spectroscopy : - and -NMR confirm the biphenyl linkage and ester-to-acid conversion .

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) quantifies purity (>98% for pharmaceutical-grade samples) .

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] at m/z 291.1234) .

Q. What purification strategies are recommended for isolating this compound from reaction mixtures?

- Stepwise approach :

Liquid-liquid extraction : Separate acidic components using ethyl acetate and sodium bicarbonate .

Recrystallization : Use ethanol/water (3:1) to obtain crystalline product (mp 156–160°C, as reported for analogous biphenyl acids) .

Flash chromatography : Silica gel with hexane/ethyl acetate (4:1) removes non-polar byproducts .

Advanced Research Questions

Q. How does the spatial arrangement of substituents on the biphenyl core influence the compound’s bioactivity?

- Structure-activity relationship (SAR) :

- Positional effects : The 4-yloxy group enhances metabolic stability compared to 2- or 3-substituted analogs, as shown in enzyme inhibition assays (IC reduced by 40% in CYP3A4 models) .

- Functional group modulation : Replacing the butanoic acid with a ketone (e.g., 4-biphenylylacetone) decreases solubility but increases membrane permeability (logP shifts from 2.8 to 3.5) .

- Experimental validation : X-ray crystallography or molecular docking with target proteins (e.g., PPAR-γ) can map binding interactions .

Q. What in vitro and in vivo models are suitable for evaluating the pharmacological potential of this compound?

- In vitro models :

- Enzyme inhibition assays : Test against cyclooxygenase-2 (COX-2) or lipoxygenase (LOX) to assess anti-inflammatory potential .

- Cell viability assays : Use cancer cell lines (e.g., MCF-7, A549) to screen for cytotoxicity (EC values typically range 10–50 µM for biphenyl derivatives) .

- In vivo models :

- Rodent inflammation models : Carrageenan-induced paw edema to measure dose-dependent efficacy (e.g., 10–100 mg/kg oral dosing) .

- Pharmacokinetics : Plasma half-life (t) and bioavailability studies in Sprague-Dawley rats .

Q. How should researchers address contradictions in reported bioactivity data for biphenyl-based compounds?

- Root-cause analysis :

- Batch variability : Compare purity metrics (e.g., HPLC traces) across studies; impurities >2% can skew bioassay results .

- Assay conditions : Control for pH, solvent (DMSO vs. saline), and cell passage number. For example, COX-2 inhibition varies by ±15% with 0.1% DMSO .

- Species-specific effects : Validate findings in multiple models (e.g., human vs. murine macrophages) .

Q. What strategies optimize the compound’s solubility and stability in aqueous buffers for biological assays?

- Formulation techniques :

- Co-solvents : Use 10% PEG-400 or cyclodextrin derivatives to enhance solubility (up to 5 mg/mL in PBS) .

- pH adjustment : Dissolve in sodium bicarbonate buffer (pH 8.5) to stabilize the carboxylic acid group .

- Lyophilization : Prepare stable lyophilized powders for long-term storage (-20°C, <5% degradation over 12 months) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.